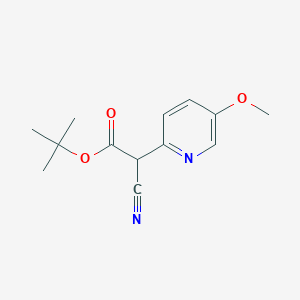
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran core substituted with a naphthyl group and a bromoethoxy side chain
Méthodes De Préparation
The synthesis of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Bromoethoxy Side Chain: The bromoethoxy side chain is attached through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the naphthyl-substituted benzofuran under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Applications De Recherche Scientifique
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparaison Avec Des Composés Similaires
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone can be compared with similar compounds, such as:
1-{2-[4-(2-Chloroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one:
1-{2-[4-(2-Methoxyethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The presence of a methoxyethoxy group may alter the compound’s solubility and interaction with biological targets.
1-{2-[4-(2-Fluoroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The fluoroethoxy group can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a research tool.
Propriétés
Numéro CAS |
61639-36-9 |
|---|---|
Formule moléculaire |
C22H17BrO3 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1-[2-[4-(2-bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C22H17BrO3/c1-14(24)21-18-8-4-5-9-20(18)26-22(21)17-10-11-19(25-13-12-23)16-7-3-2-6-15(16)17/h2-11H,12-13H2,1H3 |
Clé InChI |
MBOSKMNTAUMGAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(6-Methoxypyridin-3-yl)piperidin-3-yl]propan-1-ol](/img/structure/B8715318.png)




![5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol](/img/structure/B8715378.png)







